4-Nitrophenylglyoxal hydrate

Catalog No.
S1921665
CAS No.
92304-49-9
M.F
C8H7NO5
M. Wt
197.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenylglyoxal hydrate

CAS Number

92304-49-9

Product Name

4-Nitrophenylglyoxal hydrate

IUPAC Name

2-(4-nitrophenyl)-2-oxoacetaldehyde;hydrate

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

InChI

InChI=1S/C8H5NO4.H2O/c10-5-8(11)6-1-3-7(4-2-6)9(12)13;/h1-5H;1H2

InChI Key

JBEYLWJLXTYLIC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-].O

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-].O

The exact mass of the compound 4-Nitrophenylglyoxal hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrophenylglyoxal hydrate (CAS 92304-49-9) is a highly reactive α-dicarbonyl compound widely procured as a chemoselective derivatization agent for the guanidinium group of arginine residues and as a versatile building block in heterocyclic synthesis [1]. Existing predominantly in its stable gem-diol (hydrate) form under ambient conditions, the compound leverages its strongly electron-withdrawing para-nitro group to accelerate nucleophilic attack compared to unsubstituted analogs[2]. In procurement contexts, it is primarily selected for its ability to introduce a strong UV-Vis chromophore into modified peptides, enabling direct colorimetric assays, and for its utility in synthesizing functionalized imidazoles, quinoxalines, and α-aryl(indol-3-yl)benzoins [1].

Substituting 4-nitrophenylglyoxal hydrate with unsubstituted phenylglyoxal or other para-substituted analogs (e.g., 4-chlorophenylglyoxal) often leads to critical failures in analytical tracking and stereochemical control [1]. Unsubstituted phenylglyoxal lacks a distinct visible-range chromophore, rendering it unsuitable for direct colorimetric quantification of arginine modification without secondary reagents [1]. Furthermore, in radiopharmaceutical precursor applications, the hydrate form's labile protons actively inhibit direct nucleophilic 18F-fluorination, necessitating specific two-step oxidation workflows that would be mismanaged if treated like standard aliphatic precursors [2]. Finally, the electron-withdrawing nitro group fundamentally alters the stereoselectivity and kinetic profile in heterocyclic condensations, meaning generic substitution will unpredictably alter diastereomeric ratios and reaction times [3].

Direct Colorimetric Quantification via Chromophore Introduction

When modifying arginine residues, 4-nitrophenylglyoxal forms a stable 5-(p-nitrophenyl)-4-oxo-2-imidazoline derivative that exhibits strong absorbance at 350 nm (ε = 6,500 M⁻¹ cm⁻¹) and 278 nm (ε = 14,500 M⁻¹ cm⁻¹) [1]. In contrast, unsubstituted phenylglyoxal does not produce a derivative with a strong visible-range molar extinction coefficient, requiring complex secondary assays for quantification[2]. This intrinsic chromophore allows 4-nitrophenylglyoxal to be used directly in Beer's law calculations for arginase activity or residual arginine concentration [2].

Evidence DimensionMolar extinction coefficient of arginine adduct
Target Compound Dataε = 6,500 M⁻¹ cm⁻¹ at 350 nm
Comparator Or BaselinePhenylglyoxal (Lacks strong visible-range chromophore)
Quantified DifferenceEnables direct colorimetric tracking at 350 nm
ConditionsAqueous buffer, pH 7.0-11.0

Procurement for analytical biochemistry should prioritize the nitro-derivative to eliminate the need for secondary detection reagents in arginine and arginase assays.

Radiosynthesis Processability: Inhibition of Direct Fluorination

In the development of 18F-labeled protein radiopharmaceuticals, attempting direct nucleophilic fluorination of 4-nitrophenylglyoxal hydrate with [18F]fluoride fails entirely[1]. The labile hydroxyl protons of the hydrate form inhibit the reactivity of fluoride-18 through strong hydrogen bonding[1]. Consequently, synthesizing 4-[18F]fluorophenylglyoxal requires a two-step process starting from 4-[18F]fluoroacetophenone followed by oxidation (e.g., with H2SeO3 or SeO2), rather than direct substitution on the glyoxal precursor [1].

Evidence DimensionDirect 18F-fluorination yield
Target Compound Data0% yield (reaction inhibited by hydrate protons)
Comparator Or BaselineStandard non-hydrated aliphatic/aromatic precursors (typically >30% yield)
Quantified DifferenceComplete inhibition of direct fluorination
ConditionsDirect reaction with [18F]fluoride

Radiochemistry buyers must account for the hydrate's proton-donating nature, necessitating the procurement of acetophenone precursors for two-step oxidation rather than attempting direct late-stage fluorination.

Kinetics and Stereoselectivity in Heterocycle Condensation

The para-substituent on the phenylglyoxal core drastically dictates reaction kinetics and stereocontrol during heterocyclic synthesis[1]. When reacting with N-hydroxyurea, 4-nitrophenylglyoxal yields a mixture of cis and trans 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one (overall yield 82%, with cis dominating), whereas 4-chlorophenylglyoxal selectively yields the cis diastereomer almost exclusively [1]. Furthermore, in reactions with indoles to form α-benzoins, 4-nitrophenylglyoxal hydrate reacts rapidly in acetic acid at 19°C in under 1 hour, whereas 4-methoxyphenylglyoxal requires boiling toluene to achieve moderate yields [2].

Evidence DimensionReaction conditions and stereoselectivity
Target Compound DataYields cis/trans mixture; reacts with indole at 19°C in <1 h
Comparator Or Baseline4-Chlorophenylglyoxal (exclusive cis); 4-Methoxyphenylglyoxal (requires boiling toluene)
Quantified DifferenceFaster kinetics but lower stereoselectivity than chloro-analogs
ConditionsReaction with N-hydroxyurea (aqueous) and indole (acetic acid)

Synthetic chemists must select the nitro-variant for rapid room-temperature condensations, but should be prepared for lower stereoselectivity compared to halogenated analogs.

Colorimetric Arginase Activity Assays

Due to its high molar extinction coefficient at 350 nm upon reacting with guanidinium groups, 4-nitrophenylglyoxal hydrate is the optimal reagent for formulating direct colorimetric assays for arginase activity in clinical and biochemical research[1].

Rapid Room-Temperature Synthesis of Indolyl Benzoins

The strong electron-withdrawing nature of the nitro group allows for the rapid, room-temperature synthesis of α-ary(indol-3-yl)benzoins in acetic acid, making it a superior building block compared to methoxy-analogs that require harsh reflux conditions[2].

Precursor for Arginine-Selective Radioprosthetic Groups

While direct fluorination is inhibited by the hydrate form, 4-nitrophenylglyoxal derivatives (synthesized via two-step oxidation) serve as highly effective, chemoselective 18F-prosthetic groups for late-stage radiolabeling of native proteins and peptides via their arginine residues [3].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types